1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine

Description

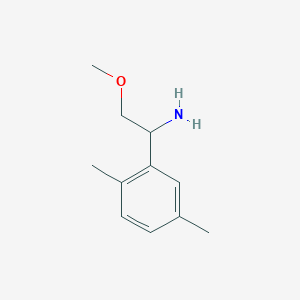

1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine is a substituted phenethylamine derivative featuring a 2,5-dimethylphenyl group attached to the first carbon of an ethanamine backbone, with a methoxy group (-OCH₃) on the second carbon of the ethanamine chain. Its molecular formula is C₁₁H₁₇NO (MW: 179.26 g/mol). The compound’s structure combines lipophilic methyl groups on the aromatic ring with a polar methoxy group on the sidechain, suggesting unique physicochemical and pharmacological properties.

Properties

Molecular Formula |

C11H17NO |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

1-(2,5-dimethylphenyl)-2-methoxyethanamine |

InChI |

InChI=1S/C11H17NO/c1-8-4-5-9(2)10(6-8)11(12)7-13-3/h4-6,11H,7,12H2,1-3H3 |

InChI Key |

OMHXOYQQRWBJGZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(COC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine typically involves the reaction of 2,5-dimethylphenyl derivatives with methoxyethanamine under controlled conditions. One common method involves the use of a Friedel-Crafts acylation reaction followed by reductive amination. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and reducing agents like sodium borohydride (NaBH4).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into simpler amines or alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

Medicinal Chemistry

1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine is structurally related to various psychoactive substances, particularly those in the amphetamine and phenethylamine classes. Its derivatives have been investigated for their potential therapeutic effects, including:

- Antidepressant Activity : Compounds with similar structures have shown promise in modulating serotonergic systems, which are crucial for mood regulation. Research indicates that modifications in the phenyl ring can enhance selectivity for serotonin receptors, potentially leading to new antidepressant drugs .

- Analgesic Properties : Some derivatives may exhibit analgesic effects by interacting with pain pathways in the central nervous system. The methoxy group is believed to play a role in enhancing lipophilicity, allowing better brain penetration and efficacy .

Toxicological Studies

The compound has been implicated in several case studies related to drug abuse and toxicity. For instance:

- Case Studies on Abuse Potential : A series of clinical cases involving similar compounds (notably 25I-NBOMe) highlighted severe toxicity associated with their use. Symptoms included tachycardia, hypertension, and hallucinations, pointing to the need for further research into the safety profiles of such compounds .

- Emergency Medicine Reports : In emergency settings, patients presenting with symptoms after using similar compounds often required intensive medical intervention. This underscores the importance of understanding the pharmacodynamics and potential side effects of this compound and its analogs .

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The target compound belongs to a broader class of substituted phenethylamines, where modifications to the phenyl ring and ethanamine chain significantly influence activity. Key analogs include:

2C-D (2-(2,5-Dimethoxy-4-methylphenyl)ethan-1-amine)

- Substituents : 2,5-Dimethoxy and 4-methyl groups on the phenyl ring.

- Key Features: Methoxy groups enhance electron density on the aromatic ring, promoting interactions with serotonin receptors (e.g., 5-HT₂A) .

- Activity: Known for serotonergic and psychedelic effects due to 5-HT₂A receptor activation .

Compound 18 ()

- Structure : 2-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)ethan-1-amine.

- Key Features :

2-(2,5-Dimethoxyphenyl)ethan-1-amine ()

- Substituents : 2,5-Dimethoxy groups on the phenyl ring.

- Key Features :

Target Compound vs. Analogs

Physicochemical Properties

- Hydrogen Bonding : The methoxy group on the ethanamine chain may engage in hydrogen bonding, unlike unsubstituted analogs, possibly altering receptor binding kinetics.

Pharmacological Implications

- Receptor Affinity : Methoxy groups on the phenyl ring (as in 2C-D) are critical for 5-HT₂A receptor activation . Substitution with methyl groups (less polar) may reduce affinity but enhance metabolic stability.

- SSRI Potential: The trifluoromethyl group in Compound 18 enhances SSRI activity via hydrophobic interactions ; the target compound’s methyl groups might offer similar but weaker effects.

Biological Activity

1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine, also known as a derivative of the phenethylamine class, has garnered attention due to its potential psychoactive effects and applications in medicinal chemistry. This compound is structurally related to various psychoactive substances and has been studied for its biological activity, including its interactions with neurotransmitter systems.

Chemical Structure and Properties

The chemical formula for this compound is C12H17N. The presence of the dimethylphenyl group and the methoxyethylamine moiety suggests potential interactions with monoamine neurotransmitter systems, particularly those involving serotonin and dopamine.

Research indicates that compounds within the phenethylamine class often act as agonists or antagonists at various receptors in the brain. Specifically, this compound may interact with serotonin receptors (5-HT) and dopamine receptors (D2), leading to alterations in mood, perception, and cognition.

Pharmacological Effects

- Psychoactive Properties : This compound is believed to exhibit psychoactive effects similar to other members of the 2C family of drugs. Users have reported experiences ranging from euphoria to hallucinations.

- Potential Therapeutic Uses : There is ongoing research into the therapeutic potential of such compounds in treating mood disorders and anxiety due to their serotonergic activity.

Case Study 1: Clinical Presentation

A notable case involved an individual who ingested a substance believed to be a derivative of this compound. The patient presented with symptoms including tachycardia, hypertension, and agitation. Following supportive treatment with benzodiazepines, the patient showed significant improvement within hours. This case highlights the compound's potential for causing acute psychological effects and the need for careful monitoring in clinical settings .

Research Findings

Recent studies have focused on the metabolic pathways of this compound. For example:

- Metabolic Profiling : Advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been employed to identify metabolites in biological samples. These studies are crucial for understanding how the compound is processed in the body and its potential long-term effects .

- Comparative Studies : Research comparing various psychoactive substances has indicated that this compound may have a higher potency than some traditional psychoactive agents due to its unique structure and receptor affinity .

Data Tables

| Parameter | Value |

|---|---|

| Molecular Formula | C12H17N |

| Molecular Weight | 175.27 g/mol |

| Psychoactive Class | Phenethylamine |

| Common Effects | Euphoria, Hallucinations |

| Receptor Interaction | 5-HT (Serotonin), D2 (Dopamine) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.